2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a fused pyridine-thiadiazine ring system with a trione functional group
Vorbereitungsmethoden
The synthesis of 2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method includes the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired thiadiazine ring system. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trione group to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of ATP-sensitive potassium channels, leading to various physiological effects . The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1,3-trione can be compared with other thiadiazine derivatives, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its cardiovascular and antihypertensive effects.
1,2,4-Pyridothiadiazine-1,1-dioxide: Similar in structure but with different biological activities, such as insulin release inhibition. The uniqueness of this compound lies in its specific trione functional group and the fused pyridine-thiadiazine ring system, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
70661-80-2 |
---|---|
Molekularformel |
C6H5N3O3S |
Molekulargewicht |
199.19 g/mol |
IUPAC-Name |
1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C6H5N3O3S/c10-6-8-5-4(2-1-3-7-5)13(11,12)9-6/h1-3H,(H2,7,8,9,10) |
InChI-Schlüssel |
REIOLZVTBJXGNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=O)NS2(=O)=O)N=C1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.